molecular formula C10H10BrClOS B14050779 1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one

1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one

Cat. No.: B14050779
M. Wt: 293.61 g/mol
InChI Key: MACKVEFHWMEILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one typically involves multiple steps. One common approach is to start with a suitable aromatic precursor, such as 2-bromomethyl-3-mercaptophenyl, and introduce the chloropropanone moiety through a series of reactions. The reaction conditions often involve the use of reagents like bromine, sulfur, and hydrogen chloride under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, thiolation, and chlorination, followed by purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce disulfides .

Scientific Research Applications

1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.

    Biological Studies: It can be used to study the interactions of bromomethyl and mercapto groups with biological molecules.

    Industrial Applications: The compound may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The mercapto group can participate in redox reactions, influencing cellular processes. The chloropropanone moiety can act as an electrophile, reacting with nucleophiles in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one is unique due to the combination of bromomethyl, mercapto, and chloropropanone groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-[2-(bromomethyl)-3-sulfanylphenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H10BrClOS/c11-5-9-7(4-8(13)6-12)2-1-3-10(9)14/h1-3,14H,4-6H2

InChI Key

MACKVEFHWMEILS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S)CBr)CC(=O)CCl

Origin of Product

United States

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